6-(3-fluorophenyl)-3-methyl-7-[(1R)-1-(7H-purin-6-ylamino)ethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
INCB040093 is a novel small-molecule inhibitor that selectively targets phosphatidylinositol 3-kinase delta (PI3Kδ). This compound has shown promising efficacy in the treatment of B-cell lymphoid malignancies, including Hodgkin’s lymphoma . PI3Kδ is a critical signaling molecule in B cells, making it a valuable target for therapeutic development .
Méthodes De Préparation
The synthetic routes and reaction conditions for INCB040093 are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and catalysts . Industrial production methods likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
INCB040093 undergoes various chemical reactions, primarily focusing on its interaction with PI3Kδ. The compound potently inhibits the PI3Kδ kinase with high selectivity, showing 74 to over 900-fold selectivity against other PI3K family members . Common reagents and conditions used in these reactions include biochemical assays and in vitro studies using primary B cells and cell lines from B cell malignancies . The major products formed from these reactions are the inhibited forms of PI3Kδ, leading to reduced cell signaling and proliferation .
Applications De Recherche Scientifique
INCB040093 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the inhibition of PI3Kδ and its effects on cell signaling pathways . In biology, the compound is utilized to understand the role of PI3Kδ in B cell function and its potential as a therapeutic target . In medicine, INCB040093 has shown promising results in clinical trials for the treatment of B-cell lymphoid malignancies, including Hodgkin’s lymphoma . The compound’s ability to inhibit PI3Kδ-mediated functions, such as cell signaling and proliferation, makes it a valuable tool for cancer research and drug development .
Mécanisme D'action
INCB040093 exerts its effects by selectively inhibiting the PI3Kδ kinase. This inhibition disrupts the PI3Kδ signaling pathway, which is crucial for B cell proliferation and survival . By blocking this pathway, INCB040093 reduces the production of macrophage-inflammatory protein-1 beta and tumor necrosis factor-beta from B cells, affecting the tumor microenvironment . The compound also demonstrates single-agent activity in inhibiting tumor growth and potentiates the antitumor effects of other chemotherapeutic agents .
Comparaison Avec Des Composés Similaires
INCB040093 is unique in its high selectivity for PI3Kδ compared to other PI3K family members . Similar compounds include idelalisib, another PI3Kδ inhibitor, which has shown efficacy in treating B-cell malignancies but with different safety profiles . INCB040093’s distinct safety and tolerability profile, along with its promising activity in clinical trials, sets it apart from other PI3Kδ inhibitors .
Propriétés
Formule moléculaire |
C20H16FN7OS |
---|---|
Poids moléculaire |
421.5 g/mol |
Nom IUPAC |
6-(3-fluorophenyl)-3-methyl-7-[(1R)-1-(7H-purin-6-ylamino)ethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C20H16FN7OS/c1-10-7-30-20-27-15(11(2)26-18-16-17(23-8-22-16)24-9-25-18)14(19(29)28(10)20)12-4-3-5-13(21)6-12/h3-9,11H,1-2H3,(H2,22,23,24,25,26)/t11-/m1/s1 |
Clé InChI |
RSIWALKZYXPAGW-LLVKDONJSA-N |
SMILES isomérique |
CC1=CSC2=NC(=C(C(=O)N12)C3=CC(=CC=C3)F)[C@@H](C)NC4=NC=NC5=C4NC=N5 |
SMILES canonique |
CC1=CSC2=NC(=C(C(=O)N12)C3=CC(=CC=C3)F)C(C)NC4=NC=NC5=C4NC=N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.